![molecular formula C19H19F3N4 B1510458 4-(4-Methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octane-1-carbonitrile CAS No. 719274-84-7](/img/structure/B1510458.png)
4-(4-Methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octane-1-carbonitrile
Overview
Description
4-(4-Methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octane-1-carbonitrile is a useful research compound. Its molecular formula is C19H19F3N4 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 4-(4-Methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octane-1-carbonitrile (CAS Number: 719274-83-6) is a bicyclic triazole derivative with potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including its mechanisms of action, therapeutic potentials, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 469.6 g/mol. The structural characteristics include a bicyclo[2.2.2]octane core and a triazole moiety, which are significant for its biological interactions.
Anticancer Potential
Triazole compounds have been investigated for their anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that certain triazole derivatives can inhibit thioredoxin reductase (TrxR), an enzyme linked to tumor growth and survival.
A case study involving structurally similar compounds revealed that modifications in the triazole structure could enhance selectivity and potency against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound C | Mia PaCa-2 | 5.0 | TrxR Inhibition |
Compound D | HepG2 | 3.5 | Apoptosis Induction |
These results imply that the compound may possess similar anticancer activity, warranting further investigation.
The biological mechanisms attributed to triazole derivatives typically involve:
- Enzyme Inhibition : Targeting critical enzymes such as TrxR or cytochrome P450.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells by disrupting normal cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress in target cells.
Research Findings and Case Studies
Recent studies have focused on the synthesis and biological evaluation of various triazole derivatives, including those based on the bicyclo[2.2.2]octane framework. For example:
- A study synthesized several bicyclic triazoles and evaluated their activity against multiple cancer cell lines, finding that modifications at the phenyl ring significantly influenced biological activity.
- Another investigation highlighted the potential of these compounds in treating resistant fungal infections due to their unique mechanisms compared to traditional antifungals.
Properties
IUPAC Name |
4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]bicyclo[2.2.2]octane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4/c1-26-15(13-4-2-3-5-14(13)19(20,21)22)24-25-16(26)18-9-6-17(12-23,7-10-18)8-11-18/h2-5H,6-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQXRUBWAXFEBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C23CCC(CC2)(CC3)C#N)C4=CC=CC=C4C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736469 | |
Record name | 4-{4-Methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}bicyclo[2.2.2]octane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
719274-84-7 | |
Record name | 4-[4-Methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]bicyclo[2.2.2]octane-1-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=719274-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-{4-Methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}bicyclo[2.2.2]octane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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